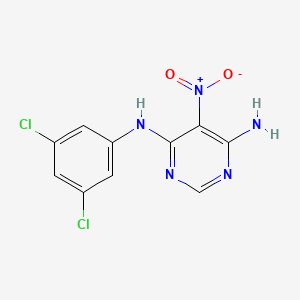

N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

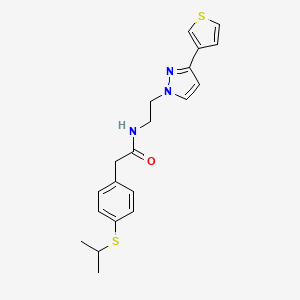

“N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. Based on its name, it likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, also known as a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, such as condensation reactions .

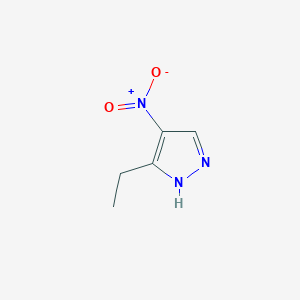

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These could include nitro groups (-NO2), amine groups (-NH2), and dichlorophenyl groups (a benzene ring with two chlorine atoms attached) .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, nitro groups can participate in reduction reactions, and amine groups can act as bases or nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any charges .

科学的研究の応用

Synthesis of Tetrahydropteridine C6-stereoisomers

Chiral N1-protected vicinal diamines derived from amino acids were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, leading to the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This method showcases the utility of nitropyrimidine derivatives in the stereospecific synthesis of biologically relevant compounds (S. W. Bailey, R. Chandrasekaran, J. Ayling, 1992).

Development of Polyimides

A novel aromatic diamine monomer was synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, showcasing the role of nitropyrimidine derivatives in creating new materials with desirable properties such as solubility, thermal stability, and hydrophobicity. These materials are significant for their potential applications in various industries due to their robustness and performance characteristics (Xiaohua Huang, Beicai Chen, Mei Mei, Hua Li, Chan-juan Liu, Chun Wei, 2017).

Ring Transformations for Azaheterocycle Construction

The reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with ketones in the presence of NH3 facilitated novel methods for the preparation of azaheterocycles. This highlights the versatility of nitropyrimidine compounds in organic synthesis, providing novel pathways for constructing complex heterocyclic structures (N. Nishiwaki, T. Adachi, Kengo Matsuo, Hui-Ping Wang, Tomoko Matsunaga, Y. Tohda, M. Ariga, 2000).

Synthesis and Characterization of Polyimides

Organosoluble, thermal stable, and hydrophobic polyimides were derived from diamine monomers, indicating the application of nitropyrimidine derivatives in the development of new polymeric materials. These materials exhibit excellent properties for advanced technological applications, including electronics and aerospace, due to their high thermal stability and solubility in organic solvents (Qianqian Bu, Shu-jiang Zhang, Hui Li, Yan-feng Li, Chenliang Gong, Fengchun Yang, 2011).

Analytical Chemistry Applications

The use of N-(2-furylmethylene) pyridine-2,6-diamine (FPD) as an ionophore in the construction of a novel neodymium(III) poly(vinyl chloride) (PVC)-based membrane sensor showcases the analytical applications of nitropyrimidine derivatives. This development points to the utility of these compounds in creating sensitive and selective sensors for metal ions, which is crucial for environmental monitoring and industrial processes (P. Norouzi, M. Ganjali, Asieh Ahmadalinezhad, M. Adib, 2006).

作用機序

Target of Action

The primary targets of SMR000200189 are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in the regulation of metabolism, inflammation, and circadian rhythm.

Mode of Action

SMR000200189 acts as an agonist for these nuclear receptors . This means it binds to these receptors and activates them, leading to a series of downstream effects that can influence various biological processes.

Pharmacokinetics

These factors influence how much of the drug reaches the target site, how long it stays in the body, and how it is eliminated .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-N-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N5O2/c11-5-1-6(12)3-7(2-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQAOHKVPCCRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2781308.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)

![2-methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2781310.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2781319.png)

![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)

![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)